molecular formula C19H18FN5O2S B11073743 N-[1-(4-fluorophenyl)ethyl]-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

N-[1-(4-fluorophenyl)ethyl]-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B11073743
M. Wt: 399.4 g/mol
InChI Key: NSYQUPYIRFWYMH-UHFFFAOYSA-N
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Description

N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of fluorophenyl, phthalazinyl, and hydrazinecarbothioamide moieties

Preparation Methods

The synthesis of N1-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the fluorophenyl ethyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate ethylating agent under basic conditions to form the 4-fluorophenyl ethyl intermediate.

    Synthesis of the phthalazinyl acetic acid derivative: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then reacted with chloroacetic acid to form the phthalazinyl acetic acid derivative.

    Coupling of the intermediates: The final step involves the coupling of the fluorophenyl ethyl intermediate with the phthalazinyl acetic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Chemical Reactions Analysis

N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

    N~1~-[1-(4-CHLOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N~1~-[1-(4-METHOXYPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE: This compound features a methoxyphenyl group, which may affect its reactivity and interactions with molecular targets.

    N~1~-[1-(4-NITROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE: This compound features a nitrophenyl group, which may influence its electronic properties and biological activity.

Properties

Molecular Formula

C19H18FN5O2S

Molecular Weight

399.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea

InChI

InChI=1S/C19H18FN5O2S/c1-12(13-6-8-15(20)9-7-13)22-19(28)24-23-17(26)11-25-18(27)16-5-3-2-4-14(16)10-21-25/h2-10,12H,11H2,1H3,(H,23,26)(H2,22,24,28)

InChI Key

NSYQUPYIRFWYMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2

Origin of Product

United States

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